molecular formula C10H14N2 B15158136 Heptylidenepropanedinitrile CAS No. 695165-26-5

Heptylidenepropanedinitrile

Cat. No.: B15158136
CAS No.: 695165-26-5
M. Wt: 162.23 g/mol
InChI Key: MZTUQCOHFNZSLC-UHFFFAOYSA-N
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Description

Heptylidenepropanedinitrile, also known as 2-Heptylidenepropanedinitrile, is an organic compound with the molecular formula C10H14N2. This compound is characterized by the presence of a heptylidene group attached to a propanedinitrile moiety. It is a nitrile derivative and is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylidenepropanedinitrile can be synthesized through various organic synthesis methods. One common approach involves the condensation reaction between heptanal and malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptylidenepropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Heptylidenepropanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of heptylidenepropanedinitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Heptylidenepropanedinitrile can be compared with other nitrile derivatives such as:

    Malononitrile: A simpler nitrile compound used in similar synthetic applications.

    Benzylidenemalononitrile: Another derivative with a benzylidene group instead of a heptylidene group, used in different chemical reactions.

    Cyanohydrins: Compounds containing both nitrile and hydroxyl groups, used in various organic syntheses.

Uniqueness: this compound is unique due to its heptylidene group, which imparts distinct reactivity and properties compared to other nitrile derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

695165-26-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-heptylidenepropanedinitrile

InChI

InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10(8-11)9-12/h7H,2-6H2,1H3

InChI Key

MZTUQCOHFNZSLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C#N)C#N

Origin of Product

United States

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